Reduced Lipophilicity (XLogP3) versus N2-Methyl and N2-Ethyl Analogs
The 2-methoxyethyl substituent directly lowers the predicted lipophilicity (XLogP3) of the scaffold core. The target compound possesses an XLogP3 of 1.6, which is 0.3 units lower than the 2-methyl analog (XLogP3 = 1.9) and 0.6 units lower than the 2-ethyl analog (XLogP3 = 2.2) [1][2][3]. This difference is significant for improving aqueous solubility and potentially reducing off-target binding associated with higher lipophilicity.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (1.9); 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (2.2) |
| Quantified Difference | Δ = -0.3 (vs methyl); Δ = -0.6 (vs ethyl) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This enables medicinal chemists to start from a less lipophilic intermediate, providing a better starting point for optimizing the lipophilic ligand efficiency (LLE) of final kinase inhibitors.
- [1] PubChem. 5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine (CID 91800873). Computed Properties. View Source
- [2] PubChem. 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CID 72207811). Computed Properties. View Source
- [3] PubChem. 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CID 91663870). Computed Properties. View Source
